1,2,3-Octanetriol

Surfactant science Micellization Self-assembly

Select 1,2,3-Octanetriol for its unique aggregation behavior—its micellar architecture and surfactant exchange kinetics differ measurably from 1,2-hexanediol, as quantified by ultrasonic absorption and light scattering. As the maximum chain-length triol functional in aqueous systems at 20–35 °C (unlike the insoluble C9 homolog), it is the definitive choice for ambient-temperature surfactant formulations, MEKC organic modifier optimization, and structure-activity corrosion inhibition studies.

Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol
CAS No. 112196-85-7
Cat. No. B038421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Octanetriol
CAS112196-85-7
Molecular FormulaC8H18O3
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCCCCC(C(CO)O)O
InChIInChI=1S/C8H18O3/c1-2-3-4-5-7(10)8(11)6-9/h7-11H,2-6H2,1H3
InChIKeyQSQGNBGEHSFMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Octanetriol CAS 112196-85-7 Technical Profile for Procurement and Research Selection


1,2,3-Octanetriol (octane-1,2,3-triol, CAS 112196-85-7) is a medium-chain aliphatic triol with the molecular formula C8H18O3 and a molecular weight of 162.23 g/mol [1]. The compound features three vicinal hydroxyl groups positioned on the first, second, and third carbons of an eight-carbon linear chain [2]. Computed physicochemical properties include a predicted density of 1.1 ± 0.1 g/cm³, boiling point of 319.2 ± 22.0 °C at 760 mmHg, calculated surface tension of 43.6 ± 3.0 dyne/cm, and a LogP of 0.15 (ACD/Labs) to 0.6 (XLogP3) [1][3]. Unlike shorter-chain diols and triols, 1,2,3-octanetriol exhibits self-association behavior in aqueous solution, forming micelle-like aggregates above a critical micellar concentration [4].

Why 1,2,3-Octanetriol Cannot Be Replaced by Generic 1,2-Alkanediols or Shorter Triols in Aqueous Formulation Research


The selection between 1,2,3-octanetriol and its closest analogs—particularly 1,2-hexanediol (C6 diol) and 1,2,3-heptanetriol (C7 triol)—represents a functional decision governed by quantifiable differences in self-assembly behavior, aggregation dynamics, and interfacial properties. Despite structural similarities, these compounds exhibit distinct micellar characteristics that cannot be normalized by simple molar adjustment. 1,2-Hexanediol forms micelles with an aggregation number of approximately 20 molecules and a hydrodynamic radius of 13.5 Å [1], whereas 1,2,3-octanetriol displays different aggregation architecture due to the additional hydroxyl group and extended alkyl chain [2]. Furthermore, the homologous series of 1,2,3-alkane triols demonstrates chain-length-dependent solubility and critical micellar concentration behavior; 1,2,3-nonanetriol (C9) is insoluble at temperatures between 20 and 35 °C, rendering it unsuitable for ambient-temperature aqueous applications where 1,2,3-octanetriol remains functional [3]. The ultrasonic absorption kinetics of surfactant exchange between micelles and bulk phase also differ measurably between 1,2-hexanediol and 1,2,3-octanetriol [4], establishing that these compounds are not interchangeable in systems requiring precise control over micellar dynamics or interfacial transport.

Quantitative Differentiation Evidence: 1,2,3-Octanetriol Performance Data Versus Comparators


Micellization Capability: 1,2,3-Octanetriol versus 1,2-Hexanediol Aggregation Behavior

In aqueous solution, 1,2,3-octanetriol (OT-1,2,3) exhibits micellization behavior confirmed by surface tension measurements and infrared spectroscopy, as previously established for this compound [1]. By contrast, 1,2-hexanediol (HD-1,2) forms micelles with a quantifiable aggregation number of 20 molecules, a micellar mass of 2330 Da, a diffusion coefficient of 11.87 × 10⁻⁷ cm²·s⁻¹, and a hydrodynamic radius of 13.5 Å, as determined by static and dynamic light scattering [1]. The comparative study demonstrates that both compounds undergo micellization, but 1,2,3-octanetriol possesses an additional hydroxyl group and extended alkyl chain (C8 vs. C6) that alters aggregation thermodynamics and micellar architecture relative to the diol comparator [2]. The presence of three vicinal hydroxyl groups in 1,2,3-octanetriol versus two in 1,2-hexanediol provides increased hydrogen-bonding capacity (3 H-bond donors/acceptors versus 2) [3].

Surfactant science Micellization Self-assembly Aqueous solution chemistry

Surfactant Exchange Kinetics: Ultrasonic Absorption Comparison of 1,2,3-Octanetriol and 1,2-Hexanediol Micelles

Ultrasonic absorption studies directly compared the surfactant exchange dynamics between micelles and bulk phase for 1,2-hexanediol (1,2-HD) and 1,2,3-octanetriol (1,2,3-OT) in aqueous micellar solutions [1]. Both compounds are nonionic surfactants with short alkyl chains that self-associate to form micelle-like aggregates, but the kinetic parameters of monomer exchange differ between the two systems due to the structural distinction of triol versus diol and C8 versus C6 chain length [1]. The study quantitatively characterizes the exchange process, establishing that 1,2,3-octanetriol exhibits distinct dynamic behavior in micellar systems compared to its 1,2-hexanediol analog [1].

Micellar kinetics Surfactant exchange Ultrasonic absorption Nonionic surfactant

Alkyl Polyol Series: Selectivity Modification in MEKC Across 1-Octanol, 1,2-Octanediol, and 1,2,3-Octanetriol

A systematic investigation of alkyl polyols as Class I organic modifiers in micellar electrokinetic capillary chromatography (MEKC) evaluated a series including 1-octanol (monool, one hydroxyl), 1,2-octanediol (diol, two hydroxyls), and 1,2,3-octanetriol (triol, three hydroxyls) [1]. The study assessed each compound's effect on the critical micelle concentration of sodium dodecyl sulfate (SDS), electroosmotic flow, and electrophoretic mobility of SDS micelles [1]. The incremental addition of hydroxyl groups across the C8 series produces measurable shifts in chromatographic selectivity, demonstrating that 1,2,3-octanetriol provides a distinct selectivity profile not achievable with the corresponding diol or mono-ol analogs [1].

Micellar electrokinetic capillary chromatography MEKC Organic modifiers Selectivity

Chain Length Solubility Cutoff: 1,2,3-Octanetriol (C8) Functional Versus 1,2,3-Nonanetriol (C9) Insoluble at Ambient Temperature

Heat capacity studies of micelle formation in aqueous alkane polyol solutions established that 1,2,3-nonanetriol (C9) is not soluble at temperatures between 20 and 35 °C, whereas 1,2,3-octanetriol (C8) and 1,2-hexanediol (C6) remain soluble and form organized micellar structures above their critical micellar concentrations [1]. This solubility cutoff at the C8/C9 boundary represents a functional threshold for ambient-temperature aqueous applications [1]. The critical micellar concentrations for the soluble homologs were determined by specific heat capacity methods, confirming that 1,2,3-octanetriol occupies the longest-chain position within the series that maintains both aqueous solubility and micellization capability under standard laboratory conditions [1].

Solubility Alkane polyols Homologous series Aqueous formulation

Validated Application Scenarios for 1,2,3-Octanetriol Procurement in Research and Industrial Settings


Micellar Electrokinetic Capillary Chromatography (MEKC) Selectivity Modifier

Procure 1,2,3-octanetriol for use as a Class I organic modifier in MEKC method development. The compound's three hydroxyl groups produce a selectivity profile distinct from 1,2-octanediol and 1-octanol, enabling optimization of SDS micelle electrophoretic mobility and electroosmotic flow for complex analyte resolution [1]. This application leverages the evidence that incremental hydroxylation across the C8 series measurably alters chromatographic parameters [1].

Nonionic Surfactant Model System for Micellization and Self-Assembly Studies

Use 1,2,3-octanetriol as a model short-chain nonionic surfactant in fundamental colloid and interface science research. The compound forms micelle-like aggregates in aqueous solution, with its aggregation behavior characterized by light scattering, microcalorimetry, tensiometry, and infrared spectroscopy [2][3]. Its micellar properties have been directly compared to 1,2-hexanediol in peer-reviewed studies [2], and its surfactant exchange kinetics have been quantified by ultrasonic absorption [4].

Corrosion Inhibition Studies in Acidic Media

Employ 1,2,3-octanetriol in corrosion inhibition research on iron in 1 M hydrochloric acid solutions. The compound has been evaluated alongside 1,2-hexanediol, 1,2,3-nonanetriol, and 3,7-dimethyl-1,2,3,6,7-octanepentol as a nonionic surfactant inhibitor [5], providing a comparative framework for structure-activity relationship studies in metal protection applications.

Aqueous Formulation Development Requiring Ambient-Temperature Soluble Triols

Select 1,2,3-octanetriol for aqueous formulations processed at 20-35 °C where triol functionality is required but longer-chain homologs are unusable. The C9 analog 1,2,3-nonanetriol is insoluble under these conditions [6], establishing 1,2,3-octanetriol as the maximum chain-length option for ambient-temperature aqueous systems requiring triol chemistry.

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